molecular formula C12H14N2O3S B11786898 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole

3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole

Cat. No.: B11786898
M. Wt: 266.32 g/mol
InChI Key: GHQFYTLBTKTHIL-UHFFFAOYSA-N
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Description

3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family. This compound is characterized by the presence of an ethylsulfonyl group attached to the third carbon of the pyrazole ring and a methoxyphenyl group attached to the fourth carbon. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole typically involves the reaction of 3-methoxyphenylhydrazine with ethylsulfonylacetylene under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and solvents that can be easily recycled also contributes to the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole undergoes various types of chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a reduction in the production of specific biological molecules. The exact pathways involved depend on the specific enzyme targeted by the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole
  • 3-(Ethylsulfonyl)-4-(4-methoxyphenyl)-1H-pyrazole
  • 3-(Ethylsulfonyl)-4-(3-methylphenyl)-1H-pyrazole

Uniqueness

3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole is unique due to the specific combination of the ethylsulfonyl and methoxyphenyl groups attached to the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H14N2O3S

Molecular Weight

266.32 g/mol

IUPAC Name

5-ethylsulfonyl-4-(3-methoxyphenyl)-1H-pyrazole

InChI

InChI=1S/C12H14N2O3S/c1-3-18(15,16)12-11(8-13-14-12)9-5-4-6-10(7-9)17-2/h4-8H,3H2,1-2H3,(H,13,14)

InChI Key

GHQFYTLBTKTHIL-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C=NN1)C2=CC(=CC=C2)OC

Origin of Product

United States

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